molecular formula C9H15N5O B13532337 2-(3-Amino-1h-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethan-1-one

2-(3-Amino-1h-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B13532337
M. Wt: 209.25 g/mol
InChI Key: QSOFGONVSFWDHI-UHFFFAOYSA-N
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Description

2-(3-Amino-1h-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a synthetic organic compound that features a triazole ring and a piperidine ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Final Assembly: The final compound is obtained by coupling the triazole and piperidine intermediates under suitable conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the piperidine ring.

    Reduction: Reduction reactions could target the triazole ring or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the triazole or piperidine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, derivatives of this compound might be explored for their interactions with enzymes, receptors, or other biological targets.

Medicine

Medicinal chemistry could investigate this compound for potential therapeutic applications, such as antimicrobial, antiviral, or anticancer activities.

Industry

In industry, the compound might be used in the development of new materials, catalysts, or other functional products.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins, nucleic acids, or other biomolecules, potentially inhibiting or modulating their function. The triazole ring might interact with metal ions or other cofactors, while the piperidine ring could influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-yl)ethan-1-one: A simpler analog without the triazole ring.

    3-Amino-1h-1,2,4-triazole: A compound with the triazole ring but lacking the piperidine moiety.

    2-(1H-1,2,4-Triazol-1-yl)ethan-1-one: A compound with a similar structure but different functional groups.

Uniqueness

The combination of the triazole and piperidine rings in 2-(3-Amino-1h-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethan-1-one may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H15N5O

Molecular Weight

209.25 g/mol

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)-1-piperidin-1-ylethanone

InChI

InChI=1S/C9H15N5O/c10-9-11-7-14(12-9)6-8(15)13-4-2-1-3-5-13/h7H,1-6H2,(H2,10,12)

InChI Key

QSOFGONVSFWDHI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=NC(=N2)N

Origin of Product

United States

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